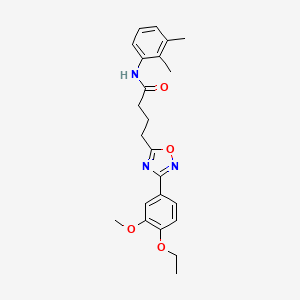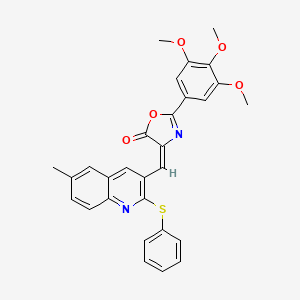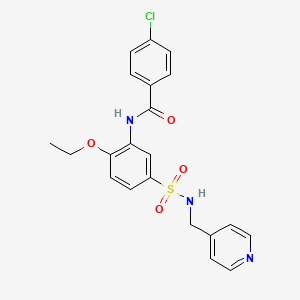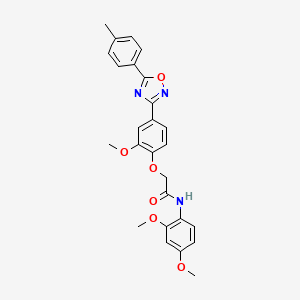
N-ethyl-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, also known as EIPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EIPA is a potent inhibitor of the Na+/H+ exchanger, a membrane protein that plays a critical role in regulating intracellular pH and cell volume.
Mécanisme D'action
N-ethyl-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide inhibits the Na+/H+ exchanger by binding to its extracellular domain and blocking the transport of Na+ and H+ ions across the cell membrane. This leads to a decrease in intracellular pH and cell volume. This compound has been shown to be selective for the Na+/H+ exchanger and does not affect other ion transporters.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell migration in various cell types, including cancer cells, endothelial cells, and smooth muscle cells. This compound has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy. In addition, this compound has been shown to inhibit ion transport in renal tubular cells and reduce blood pressure in hypertensive rats.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has several advantages as a research tool. It is a potent and selective inhibitor of the Na+/H+ exchanger and has been extensively studied in various biological systems. However, this compound also has some limitations. It can be toxic to cells at high concentrations and can affect other ion transporters at higher doses. In addition, this compound has poor solubility in water, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on N-ethyl-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide. One area of interest is the development of more potent and selective inhibitors of the Na+/H+ exchanger. Another area of interest is the investigation of the role of the Na+/H+ exchanger in various diseases, including cancer, cardiovascular disease, and renal disease. Finally, the development of new formulations of this compound with improved solubility and bioavailability could also be an area of future research.
Méthodes De Synthèse
The synthesis of N-ethyl-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide involves several steps, including the reaction of N-isopropylsulfamide with ethyl 2-bromo-3-phenylpropanoate to form N-isopropylsulfamoyl-ethyl 2-bromo-3-phenylpropanoate. This intermediate is then reacted with sodium ethoxide to form this compound. The overall yield of this compound synthesis is around 60%, and the purity can be increased through recrystallization.
Applications De Recherche Scientifique
N-ethyl-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide has been widely used as a research tool to study the function of the Na+/H+ exchanger in various biological systems. It has been shown to inhibit the Na+/H+ exchanger in a dose-dependent manner, leading to a decrease in intracellular pH and cell volume. This compound has been used to study the role of the Na+/H+ exchanger in cell migration, apoptosis, and ion transport. It has also been used to investigate the mechanisms of drug resistance in cancer cells.
Propriétés
IUPAC Name |
N-ethyl-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-4-15-14(17)10-7-12-5-8-13(9-6-12)20(18,19)16-11(2)3/h5-6,8-9,11,16H,4,7,10H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVNTMBHAVVSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
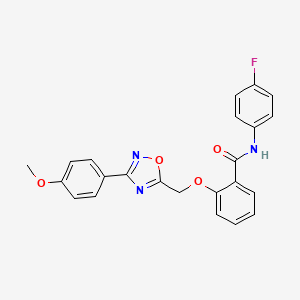
![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7708833.png)
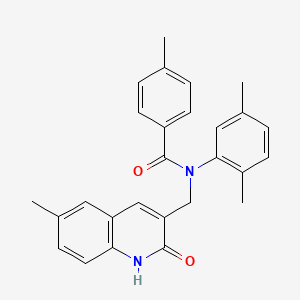
![1-(3-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7708844.png)

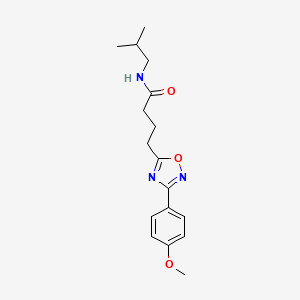
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7708871.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-propylacetamide](/img/structure/B7708878.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7708888.png)
